N-[4-(propan-2-yl)phenyl]-2-(thiomorpholine-4-carbonyl)quinolin-4-amine N-[4-(propan-2-yl)phenyl]-2-(thiomorpholine-4-carbonyl)quinolin-4-amine
Brand Name: Vulcanchem
CAS No.: 1226453-23-1
VCID: VC4705039
InChI: InChI=1S/C23H25N3OS/c1-16(2)17-7-9-18(10-8-17)24-21-15-22(23(27)26-11-13-28-14-12-26)25-20-6-4-3-5-19(20)21/h3-10,15-16H,11-14H2,1-2H3,(H,24,25)
SMILES: CC(C)C1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4
Molecular Formula: C23H25N3OS
Molecular Weight: 391.53

N-[4-(propan-2-yl)phenyl]-2-(thiomorpholine-4-carbonyl)quinolin-4-amine

CAS No.: 1226453-23-1

Cat. No.: VC4705039

Molecular Formula: C23H25N3OS

Molecular Weight: 391.53

* For research use only. Not for human or veterinary use.

N-[4-(propan-2-yl)phenyl]-2-(thiomorpholine-4-carbonyl)quinolin-4-amine - 1226453-23-1

Specification

CAS No. 1226453-23-1
Molecular Formula C23H25N3OS
Molecular Weight 391.53
IUPAC Name [4-(4-propan-2-ylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone
Standard InChI InChI=1S/C23H25N3OS/c1-16(2)17-7-9-18(10-8-17)24-21-15-22(23(27)26-11-13-28-14-12-26)25-20-6-4-3-5-19(20)21/h3-10,15-16H,11-14H2,1-2H3,(H,24,25)
Standard InChI Key PQRDNFZCBQMUTO-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4

Introduction

Synthesis and Characterization

The synthesis of such a compound would typically involve multiple steps, including the formation of the quinoline core, introduction of the thiomorpholine carbonyl group, and attachment of the propan-2-ylphenyl moiety. Characterization would involve spectroscopic techniques like NMR, IR, and mass spectrometry to confirm the structure.

Potential Synthesis Route

  • Quinoline Formation: Start with a suitable precursor like aniline or a substituted benzaldehyde to form the quinoline ring via a Skraup or Doebner-Miller reaction.

  • Introduction of Thiomorpholine Carbonyl: React the quinoline derivative with thiomorpholine-4-carbonyl chloride in the presence of a base.

  • Attachment of Propan-2-ylphenyl Group: Use a Suzuki coupling or similar cross-coupling reaction to attach the propan-2-ylphenyl group.

Potential Applications

Given the components of this compound, it may exhibit biological activities similar to those of quinoline and thiomorpholine derivatives.

Biological Activity

  • Antimicrobial Activity: Quinoline derivatives are known for their antimicrobial properties .

  • Anticancer Activity: Some quinoline derivatives have shown anticancer activity, potentially due to their ability to interact with DNA or enzymes involved in cancer cell proliferation .

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